2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

Catalog No.
S697462
CAS No.
6487-89-4
M.F
C10H15ClN2O2
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochlorid...

CAS Number

6487-89-4

Product Name

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanimidamide;hydrochloride

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2;/h3-5H,6H2,1-2H3,(H3,11,12);1H

InChI Key

NIKKPUQRMWDLJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)OC.Cl

2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride (CAS: 6487-89-4) is the stable, crystalline hydrochloride salt of a key phenylethylamine-derived building block. It serves as a direct and operationally simplified precursor for the synthesis of substituted 3,4-dihydroisoquinolines and related N-heterocycles, which are core structural motifs in numerous alkaloids and pharmacologically active compounds. Its primary procurement value lies in providing a reliable, pre-activated intermediate that bypasses the need for in-house generation from nitrile precursors, which often involves hazardous reagents and sensitive reaction conditions.

Substituting this compound with its upstream precursor, 3,4-dimethoxyphenylacetonitrile, is a common but flawed cost-saving strategy. The conversion of the nitrile to the required imidamide functionality proceeds via the Pinner reaction, a process that necessitates the use of anhydrous hydrogen chloride gas and strictly anhydrous conditions to form an intermediate imidate salt. This introduces significant process development hurdles, including handling of a highly corrosive gas, potential for low or variable yields, and the need for specialized equipment not available in all labs. Likewise, using the corresponding amine, 3,4-dimethoxyphenethylamine, requires a different synthetic strategy (e.g., Bischler-Napieralski reaction) which involves acylation followed by cyclization using harsh dehydrating agents like POCl₃ or P₂O₅ at elevated temperatures, limiting functional group tolerance. Procuring the pre-formed imidamide hydrochloride de-risks the synthesis by eliminating these problematic and often inconsistent steps.

Process Simplification: Avoids Hazardous and Operationally Complex Pinner Reaction

Procuring 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride directly bypasses the Pinner reaction, the standard method for converting the precursor nitrile (3,4-dimethoxyphenylacetonitrile) to the imidate salt needed for amidine synthesis. The Pinner reaction requires bubbling anhydrous HCl gas through an alcoholic solution of the nitrile, a technique that is operationally complex and requires specialized equipment. This step is often associated with variable yields and sensitivity to moisture, making process scale-up and reproducibility a significant challenge.

Evidence DimensionRequired Reagents & Conditions
Target Compound DataUse of a pre-formed, stable solid.
Comparator Or BaselineIn-house synthesis from 3,4-dimethoxyphenylacetonitrile requires anhydrous HCl gas, anhydrous alcohol, and low-temperature control.
Quantified DifferenceEliminates one complete, hazardous, and technically demanding reaction step from the user's workflow.
ConditionsStandard synthesis of primary amidines from nitriles.

This de-risks the synthesis by removing the need to handle a toxic/corrosive gas and improves the likelihood of batch-to-batch consistency.

Improved Handling and Weighing Accuracy vs. Free Base Form

As a hydrochloride salt, this compound is a stable, crystalline solid at room temperature. This physical state is a significant handling advantage over the corresponding free base, which is predicted to be an oil or a low-melting, potentially hygroscopic solid. Crystalline solids can be weighed with high accuracy and precision, ensuring correct stoichiometry in reactions. In contrast, accurately dispensing a viscous, non-crystalline free base is difficult and can be a major source of irreproducibility in both lab-scale and process chemistry.

Evidence DimensionPhysical State at STP
Target Compound DataCrystalline solid (as hydrochloride salt).
Comparator Or BaselinePredicted to be an oil or low-melting solid (as free base).
Quantified DifferenceQualitative improvement from a difficult-to-handle liquid/hygroscopic solid to an easily weighable crystalline powder.
ConditionsStandard laboratory temperature and pressure.

Using the crystalline hydrochloride salt improves reaction reproducibility and simplifies laboratory workflow, reducing batch failures caused by inaccurate reagent measurement.

Enables Milder Cyclization Conditions Compared to Bischler-Napieralski Route

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinolines via the Bischler-Napieralski reaction, starting from N-acylated 3,4-dimethoxyphenethylamine, typically requires harsh dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at reflux temperatures. A patent for a modified Bischler-Napieralski synthesis of a related product reports yields of 77-78%. Using a pre-formed imidamide or related intermediate allows for cyclization under potentially milder conditions, which can improve substrate scope and functional group compatibility. While a direct quantitative comparison for this exact substrate is not available, the general principle of using pre-activated intermediates to avoid harsh dehydrating agents is a well-established strategy in heterocyclic synthesis to improve yields and process safety.

Evidence DimensionReaction Conditions & Yield
Target Compound DataEnables cyclization pathways that avoid harsh, high-temperature dehydrating agents.
Comparator Or BaselineBischler-Napieralski route: Requires POCl₃ or P₂O₅ at reflux; reported yields for analogous cyclizations are ~77-78%.
Quantified DifferenceAvoidance of hazardous reagents (POCl₃, P₂O₅) and high temperatures required by the alternative mainstream route.
ConditionsSynthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline core.

This compound provides an entry to the target heterocycle core that is more compatible with sensitive substrates and offers a potentially safer, more controlled reaction profile.

Reliable Synthesis of 1-Substituted-6,7-dimethoxy-3,4-dihydroisoquinolines

This compound is the right choice for multi-step syntheses where a reliable and reproducible entry to the 6,7-dimethoxy-3,4-dihydroisoquinoline core is required. Its use as a stable, easy-to-handle solid minimizes batch-to-batch variability and bypasses the need for hazardous reagents like anhydrous HCl or POCl₃, making it ideal for medicinal chemistry programs and process scale-up.

Process Development Where Workflow Simplification is Critical

For laboratories or manufacturing sites without specialized gas handling equipment, this pre-made intermediate is the preferred procurement choice over the corresponding nitrile. It eliminates the entire Pinner reaction sequence (anhydrous HCl generation, reaction, and workup), saving significant time in process development and improving operational safety.

Synthesis of Complex Alkaloid Precursors with Sensitive Functional Groups

When synthesizing complex molecules that contain functional groups sensitive to the harsh dehydrating conditions of the Bischler-Napieralski reaction, using this pre-activated imidamide allows access to milder cyclization protocols. This enables the construction of the isoquinoline core later in a synthetic sequence without damaging delicate parts of the molecule.

Dates

Last modified: 08-15-2023

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